molecular formula C8H3F3N2O B12455436 3-(2,3,4-Trifluorophenyl)-1,2,4-oxadiazole

3-(2,3,4-Trifluorophenyl)-1,2,4-oxadiazole

Cat. No.: B12455436
M. Wt: 200.12 g/mol
InChI Key: DFSFFENMOXELHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3,4-Trifluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a trifluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,4-Trifluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,3,4-trifluorobenzohydrazide with a suitable nitrile oxide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,3,4-Trifluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as halogens or nitro groups can be used under acidic or basic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield halogenated or nitro-substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(2,3,4-Trifluorophenyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Agrochemicals: It is studied for its potential as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 3-(2,3,4-Trifluorophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluorophenyl group can enhance the compound’s binding affinity and selectivity towards these targets. In materials science, the compound’s electronic properties are crucial for its function in devices like OLEDs and OPVs.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4-Trifluorophenyl isocyanate
  • 2,3,4-Trifluorophenyl isothiocyanate
  • 2,3,4-Trifluorophenol

Uniqueness

3-(2,3,4-Trifluorophenyl)-1,2,4-oxadiazole is unique due to the presence of both the trifluorophenyl group and the oxadiazole ring. This combination imparts distinct chemical and physical properties, such as enhanced stability and electronic characteristics, making it valuable for various applications.

Properties

Molecular Formula

C8H3F3N2O

Molecular Weight

200.12 g/mol

IUPAC Name

3-(2,3,4-trifluorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C8H3F3N2O/c9-5-2-1-4(6(10)7(5)11)8-12-3-14-13-8/h1-3H

InChI Key

DFSFFENMOXELHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C2=NOC=N2)F)F)F

Origin of Product

United States

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